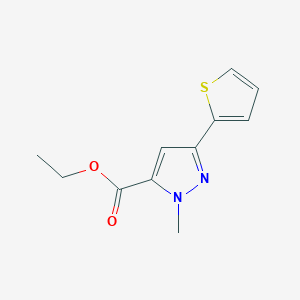
(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3S)-2-(4-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H16ClNO3. It has a molecular weight of 281.73 . The compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group attached to the ring. Additionally, it has a chlorophenyl group attached to the ring . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.73 and a molecular formula of C14H16ClNO3. It has a complexity of 353 and a topological polar surface area of 57.6Ų. It also has a rotatable bond count of 3 . For a more detailed analysis of its physical and chemical properties, experimental methods such as melting point determination, solubility testing, and spectroscopic analysis could be used .Scientific Research Applications
Synthesis and Material Science
- The synthesis of complex organic compounds often involves intermediates with structures similar to the compound . For example, x-ray powder diffraction data has been reported for related compounds, which are important intermediates in the synthesis of pharmaceuticals like apixaban, demonstrating the role of such compounds in facilitating the development of anticoagulant medications (Qing Wang et al., 2017).
- The exploration of synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives reveals the stereochemical complexity and potential for creating biologically active molecules through Michael reactions, showcasing the compound's relevance in synthetic organic chemistry (G. F. Vafina et al., 2003).
- Research into the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, Zn, and their application on textiles demonstrates the compound's utility in material science, particularly in the development of dyes with specific properties for fabric applications (Isaac Oluwatobi Abolude et al., 2021).
Biological Activity and Chemical Properties
- The study of antimicrobial activity of newly synthesized compounds, including pyridine derivatives, highlights the potential biomedical applications of structurally related compounds. This research underscores the importance of structural modifications to enhance biological activity against various microbial strains (N. Patel et al., 2011).
- Investigations into the synthesis of 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, from ethyl 4-oxopiperidine-1-carboxylate, showcase the relevance of such compounds in the synthesis of pharmaceutical agents that prevent blood clots (Zhong Weihui, 2013).
Future Directions
properties
IUPAC Name |
(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLQXMOZFGLWBI-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

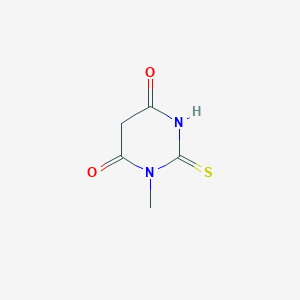
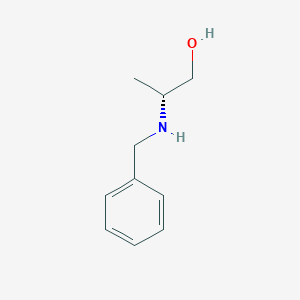


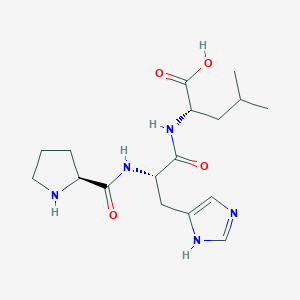

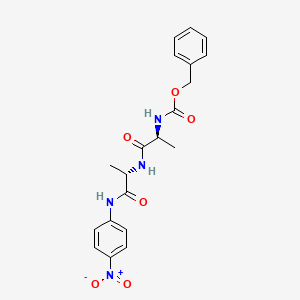

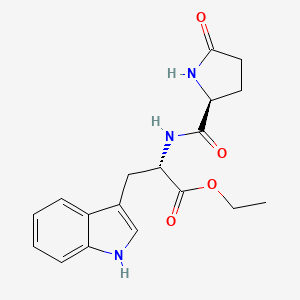
![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)
![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)
